BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to m-PEGS8-
CH2COOH (CAS: 102013-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: m-PEG8-CH2COOH

Cat. No.: B609303

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-CH2COOH, with the CAS number 102013-72-9, is a discrete polyethylene glycol
(dPEG®) derivative that is monodispersed and features eight ethylene glycol units. This
heterobifunctional linker is characterized by a methoxy group at one terminus and a carboxylic
acid group at the other. The defined chain length of the PEG spacer is crucial for applications
requiring precise control over molecular architecture, such as in the development of Proteolysis
Targeting Chimeras (PROTACS) and Antibody-Drug Conjugates (ADCs).[1]

The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of
conjugated molecules, reduces non-specific protein binding, and can prolong circulation half-
life by minimizing renal clearance.[1] The terminal carboxylic acid provides a versatile handle
for covalent conjugation to primary amines on biomolecules like proteins, peptides, or
nanoparticles, typically through the formation of a stable amide bond. This guide provides a
comprehensive overview of the technical properties, applications, and experimental protocols
associated with m-PEG8-CH2COOH.

Physicochemical and Analytical Properties

The quality and purity of m-PEG8-CH2COOH are critical for reproducible results in research
and development. The following tables summarize its key properties and typical analytical data.
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Table 2.1: General Properties
Property Value Reference(s)
CAS Number 102013-72-9 2131411516171
Molecular Formula C19H38011 [31[6]
Molecular Weight 442.50 g/mol [3][4]6]
2-[2-[2-[2-[2-[2-[2-[2-(2-
methoxyethoxy)ethoxylethox
IUPAC Name Y V) ) ) [3]
ethoxy]ethoxy]ethoxy]ethoxy]et
hoxy]acetic acid
mPEG8-acetic acid,
Synonyms 3,6,9,12,15,18,21,24,27- [3]
Nonaoxaoctacosanoic acid
Colorless to light yellow liquid
Appearance ) [3114]
or oil
Density 1.122 g/cm3 [3114]
Purity >95% [3][6]
Pure form: -20°C forup to 3
Storage years. In solvent: -80°C for 6 [4]

months, -20°C for 1 month.

Table 2.2: Analytical Data Summary
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Analytical Method Expected Results Reference(s)

0 3.38 (s, 3H, OCHs), 3.55—
1H NMR (CDClIs) 3.70 (m, 32H, PEG backbone), [2]
4.15 (s, 2H, CH2COOH)

0 59.1 (OCHs), 70.1-72.5
13C NMR [2]
(PEG carbons), 172.3 (COOH)

Mass Spectrometry (ESI-MS) m/z 443.2 [M+H]* [2]

Soluble in DMSO (200
Solubility mg/mL), water, and most [4]

organic solvents.

Key Applications and Experimental Protocols

m-PEG8-CH2COOH is a versatile tool primarily used for bioconjugation, nanoparticle surface
modification, and as a linker in the synthesis of complex therapeutic molecules.

Bioconjugation to Amine-Containing Molecules

The most common application of m-PEG8-CH2COOH is its conjugation to primary amines
(e.g., lysine residues on proteins) via amide bond formation. This is typically achieved using
carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS
(N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS.

This two-step protocol minimizes protein cross-linking by activating the PEG linker first before
adding it to the protein solution.

Materials:

m-PEG8-CH2COOH

Protein of interest in an amine-free buffer (e.g., PBS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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EDC Hydrochloride

N-hydroxysulfosuccinimide (sulfo-NHS)

Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1 M Glycine

Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

o Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions
of EDC and sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to
hydrolysis.[8]

¢ Activation of m-PEG8-CH2COOH:
o Dissolve m-PEG8-CH2COOH in Activation Buffer.

o Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to
the PEG solution.[8][9]

o Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the
amine-reactive sulfo-NHS ester.[8]

o Conjugation to Protein:

o Immediately add the activated PEG-linker solution to the protein solution in Coupling
Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at pH
7.2-8.0.[10]

o The molar ratio of linker to protein should be optimized but can be started at a 5- to 20-fold

molar excess.[6]

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle agitation.[8]

e Quenching:
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o Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted
sulfo-NHS esters.[8]

o Incubate for 15-30 minutes at room temperature.[8]

o Purification:

o Remove unreacted PEG linker and byproducts by purifying the conjugate using SEC,
dialysis, or tangential flow filtration.[6]
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Workflow for EDC/NHS Protein Bioconjugation
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Workflow for EDC/NHS Protein Bioconjugation.
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PROTAC Synthesis

m-PEG8-CH2COOH is an ideal linker for PROTAC development, providing the necessary
spacing and flexibility to facilitate the formation of a productive ternary complex between the
target protein and an E3 ubiquitin ligase.

This protocol describes the synthesis of a PROTAC by first coupling m-PEG8-CH2COOH to an
E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.

Materials:

m-PEG8-CH2COOH

e Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)
e Amine-functionalized POI Ligand

o Peptide coupling reagent (e.g., HATU)

o Base (e.g., DIPEA)

e Anhydrous DMF

o Purification system (e.g., preparative HPLC)

Procedure:

o First Amide Coupling (Linker to E3 Ligase Ligand):

o In a dry flask under an inert atmosphere, dissolve m-PEG8-CH2COOH (1.0 eq.) in
anhydrous DMF.

o Add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir for 15-30 minutes at room temperature to
pre-activate the carboxylic acid.[11]

o Add the amine-functionalized E3 ligase ligand (1.1 eq.) to the mixture.

o Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.[11]
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o Upon completion, purify the E3 Ligase-PEG8-COOH intermediate by preparative HPLC.

o Second Amide Coupling (Intermediate to POI Ligand):

[e]

Dissolve the purified E3 Ligase-PEG8-COOH intermediate (1.0 eq.) in anhydrous DMF.

o

Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-30 minutes to activate the terminal
carboxyl group.[11]

o

Add the amine-functionalized POI ligand (1.1 eq.) to the reaction.

[¢]

Stir at room temperature for 4-12 hours, monitoring by LC-MS.[11]
 Final Purification:
o Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

o Confirm the identity and purity of the final product using high-resolution mass spectrometry
(HRMS) and NMR spectroscopy.
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PROTAC-Mediated Protein Degradation Pathway
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PROTAC-Mediated Protein Degradation Pathway.

Nanoparticle Surface Functionalization
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PEGylation of nanoparticles is a standard technique to improve their stability, biocompatibility,

and pharmacokinetic profile for applications in drug delivery and diagnostics.[12]

This protocol details the attachment of m-PEG8-CH2COOH to nanoparticles (NPs) that have
been pre-functionalized with primary amines.

Materials:

Amine-functionalized nanopatrticles (e.g., AUNPs, IONPS)
m-PEG8-CH2COOH

Activation Buffer: 0.1 M MES, pH 6.0

EDC and sulfo-NHS

Quenching Solution: 50 mM Tris-HCI or Glycine

Purification system (e.g., centrifugal filter units, magnetic separator)

Procedure:

Nanoparticle Preparation: Disperse the amine-functionalized nanopatrticles in Activation
Buffer to a concentration of approximately 1 mg/mL.

Linker Activation: In a separate tube, dissolve m-PEG8-CH2COOH in Activation Buffer. Add
a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS. Incubate for 15-30
minutes at room temperature.[13]

Conjugation: Add the activated PEG-linker solution to the nanoparticle dispersion. A starting
molar ratio of 1000-5000 PEG molecules per nanopatrticle is recommended for optimization.
[13]

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous

mixing.

Quenching and Purification:
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o Add the Quenching Solution to the reaction and incubate for 15-30 minutes to deactivate
unreacted sulfo-NHS esters.[2]

o Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a
suitable storage buffer (e.g., PBS). Use centrifugal filter units or a magnetic separator to
facilitate washing and remove excess reagents. Perform at least three wash cycles.[2]

o Characterization: Characterize the purified PEGylated nanoparticles using techniques like
Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential to
assess surface charge changes.

Analytical Characterization Protocols

Proper analytical characterization is essential to confirm the identity of m-PEG8-CH2COOH
and the success of conjugation reactions.

NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of m-PEG8-CH2COOH.
Sample Preparation:

e Dissolve 5-10 mg of m-PEG8-CH2COOH in approximately 0.6 mL of a suitable deuterated
solvent (e.g., CDCIs or D20).

o Transfer the solution to a 5 mm NMR tube.[4]

H NMR Acquisition Parameters (400 MHz):

Pulse Sequence: Standard single-pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 5 seconds

Acquisition Time: 4 seconds[4]

HPLC-MS Analysis of Conjugates
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Objective: To assess the purity of a PEGylated product (e.g., a peptide conjugate) and confirm
its molecular weight.

HPLC Conditions:

e Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 pum)

» Mobile Phase A: 0.1% Formic acid in water

» Mobile Phase B: 0.1% Formic acid in acetonitrile

o Gradient: 5-95% B over 15 minutes

e Flow Rate: 0.3 mL/min

o Detection: UV at 214 nm

MS Conditions:

« lonization Source: Electrospray lonization (ESI), positive mode
e Mass Range: 100 - 3000 m/z

Conclusion

m-PEG8-CH2COOH (CAS: 102013-72-9) is a high-purity, monodisperse PEG linker that offers
researchers and drug developers precise control over the design of complex bioconjugates. Its
well-defined structure, combined with the hydrophilic properties of the PEG chain and the
reactive versatility of the terminal carboxylic acid, makes it an invaluable tool in the fields of
targeted drug delivery, PROTAC development, and nanomedicine. The detailed protocols and
data presented in this guide provide a solid foundation for the successful application of this
reagent in advanced biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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